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molecular formula C11H13N3S2 B8559854 N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea CAS No. 75468-92-7

N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea

Cat. No. B8559854
M. Wt: 251.4 g/mol
InChI Key: ZHFLPSPDXLQRLF-UHFFFAOYSA-N
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Patent
US04414211

Procedure details

A solution of 0.043 mole of 2-imino-3-methylthiazolidine and an equimolar amount of phenylisothiocyanate in 70 ml of dry benzene is refluxed under nitrogen for 2.5 hours. Some ether is added to the cooled reaction mixture and solids are filtered off, 9.8 g (90%). Recrystallization from acetonitrile-ether (1:1) gives 8.0 g (75%) of pure N-(3-methyl-2-thiazolidinylidene)-N'-phenylthiourea; m.p. 168.5°-170.5° C.
Quantity
0.043 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[N:6]([CH3:7])[CH2:5][CH2:4][S:3]1.[C:8]1([N:14]=[C:15]=[S:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CCOCC>C1C=CC=CC=1>[CH3:7][N:6]1[CH2:5][CH2:4][S:3][C:2]1=[N:1][C:15]([NH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[S:16]

Inputs

Step One
Name
Quantity
0.043 mol
Type
reactant
Smiles
N=C1SCCN1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile-ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
CN1C(SCC1)=NC(=S)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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